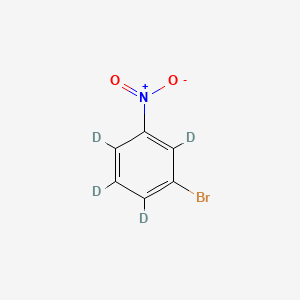

3-Bromonitrobenzene-d4

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3,4,6-tetradeuterio-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIROFMBWVMWLB-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Site Specific Deuteration

Precursor Selection and Strategic Pathways for Deuterium (B1214612) Incorporation

The synthesis of 3-Bromonitrobenzene-d4 can be approached via two primary retrosynthetic pathways: the nitration of a pre-deuterated bromobenzene (B47551) scaffold or the direct deuteration of a 3-bromonitrobenzene precursor. The choice of strategy depends on the availability of starting materials, desired isotopic distribution, and the scalability of the process.

A common and effective strategy for preparing 3-Bromonitrobenzene-d4 involves the electrophilic nitration of a deuterated bromobenzene precursor, such as Bromobenzene-d5. clearsynth.com This pathway leverages well-established nitration chemistry, where the primary challenge lies in the initial synthesis of the deuterated starting material.

The nitration is typically achieved using a mixed acid system of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). smolecule.comquizlet.com The reaction proceeds through the formation of the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich deuterated aromatic ring.

Reaction Scheme: C₆D₅Br + HNO₃ (H₂SO₄) → C₆D₄BrNO₂ + D₂O

The directing effects of the bromo substituent on the deuterated ring guide the incoming nitro group. Bromine is an ortho-, para-director; however, the reaction yields a mixture of isomers, including the desired meta-substituted product. The separation of these isomers is a critical downstream processing step. Reaction conditions, such as temperature, must be carefully controlled to prevent over-nitration and the formation of dinitro-products. Studies on the nitration of deuterated benzene (B151609) have shown that there is generally no significant kinetic isotope effect, meaning the rate of nitration is not substantially affected by the presence of deuterium. masterorganicchemistry.com

An alternative pathway involves the direct deuteration of 3-bromonitrobenzene. This approach is advantageous if the non-labeled precursor is more readily available or cost-effective. The challenge in this strategy is achieving site-specific deuterium incorporation without altering the existing functional groups. This is typically accomplished through hydrogen-deuterium (H/D) exchange reactions, which can be mediated by catalysts or strong acids/bases. smolecule.com The nitro group's strong deactivating nature makes the aromatic ring electron-deficient, influencing the conditions required for effective H/D exchange.

Catalytic and Stoichiometric Deuteration Approaches for Aromatic Rings

Catalytic methods are central to modern deuteration chemistry, offering high efficiency and selectivity under milder conditions than stoichiometric approaches. Transition metals, acids, and bases are all employed to facilitate the exchange of hydrogen for deuterium on aromatic rings.

Transition metal catalysis provides a powerful tool for activating C-H bonds for H/D exchange. Various metals have been shown to be effective for the deuteration of aromatic compounds, including those containing deactivating groups like nitro and bromo functions. rsc.org

Platinum-Based Catalysis : Homogeneous catalysis using platinum(II) salts, such as sodium chloroplatinite (Na₂PtCl₄), has been successfully used to deuterate both bromobenzene and nitrobenzene (B124822). rsc.org In a typical procedure, the aromatic substrate is heated with a platinum salt in the presence of a deuterium source like deuterium oxide (D₂O) and an acid co-catalyst. rsc.org This method is particularly significant as nitro groups can "poison" or inhibit many heterogeneous catalysts, but the homogeneous system remains effective. rsc.org

Silver-Catalyzed Deuteration : A recently developed method employs a silver catalyst with D₂O as the deuterium source for the multideuteration of nitroaromatics. chemrxiv.orgresearchgate.net This protocol shows a distinct deuteration pattern, with significant deuterium incorporation observed around the aromatic ring. chemrxiv.orgresearchgate.net The mechanism is proposed to initiate with a silver-promoted C-H activation at the ortho-position, followed by a process that allows for deuteration at the meta- and para-positions as well. chemrxiv.org

Other Metal Catalysts : A broad range of other transition metals, including iridium, rhodium, palladium, and iron, have been developed for H/D exchange reactions on various aromatic substrates. rsc.orgacademie-sciences.frresearchgate.netacs.org These catalytic systems often employ specific ligands to tune the metal's reactivity and selectivity, allowing for deuteration under mild conditions with high functional group tolerance. academie-sciences.fracs.org

Table 1: Comparison of Metal-Catalyzed H/D Exchange Methods for Aromatic Compounds

| Catalyst System | Deuterium Source | Substrate Examples | Key Advantages |

|---|---|---|---|

| Platinum(II) Salts | D₂O | Bromobenzene, Nitrobenzene | Effective for compounds that poison heterogeneous catalysts. rsc.org |

| Silver Carbonate | D₂O | Nitroaromatics | Allows for multideuteration of the aromatic ring. chemrxiv.orgresearchgate.net |

| Iridium Complexes | D₂ gas | Aromatic compounds with directing groups | High efficiency and selectivity. acs.org |

| Iron Complexes | Benzene-d₆ | (Hetero)aromatic hydrocarbons | Uses a readily available, non-precious metal catalyst. acs.org |

Deuterium exchange can also be achieved under strongly acidic or basic conditions, which activate the aromatic ring for electrophilic or nucleophilic attack by a deuterium source.

Acid-Catalyzed Exchange : In the presence of strong deuterated acids, such as deuterated sulfuric acid (D₂SO₄), aromatic compounds can undergo electrophilic H/D exchange. cdnsciencepub.com The mechanism involves the protonation (or deuteration) of the aromatic ring to form a carbocation intermediate, which can then lose a proton (or deuteron) to restore aromaticity. This method is effective for many aromatic systems, though conditions must be controlled to avoid unwanted side reactions like sulfonation, which can be competitive with the exchange process, especially for substrates like 3-bromotoluene. cdnsciencepub.com

Base-Catalyzed Exchange : Base-catalyzed H/D exchange is particularly effective for aromatic compounds with acidic protons, such as those activated by electron-withdrawing groups. mdpi.com The nitro group in nitrobenzene activates the ortho and para positions for deprotonation by a strong base, followed by quenching with a deuterium source like D₂O. acs.org While the meta-position is less activated, exchange can still occur under forcing conditions. This method is a straightforward way to introduce deuterium into specific positions on nitroaromatic rings. acs.org

Optimization of Reaction Conditions for Isotopic Purity and Yield

Achieving high isotopic purity (typically >98%) and maximizing chemical yield are the ultimate goals of any deuteration synthesis. nih.gov This requires careful optimization of all reaction parameters.

Temperature and Reagent Stoichiometry : In nitration reactions, maintaining low temperatures (e.g., 0–10°C) is critical to prevent the formation of multiple nitration products and other side reactions. The ratio of nitric to sulfuric acid must also be precisely controlled.

Catalyst and Ligand Selection : In metal-catalyzed H/D exchange, the choice of metal, its oxidation state, and the coordinating ligands are paramount. academie-sciences.fr For instance, in the silver-catalyzed deuteration of nitroaromatics, the addition of specific acid salts can enhance the regioselectivity of the exchange. chemrxiv.org

Control of Back-Exchange : A significant challenge in H/D exchange reactions is preventing the newly incorporated deuterium from exchanging back to protium. This is often managed by using a large excess of the deuterium source or by removing any protic sources (like H₂O) from the reaction medium once the deuteration is complete. mdpi.com

Purification : Post-synthesis purification is essential for removing chemical and isotopic impurities. For isomeric mixtures resulting from reactions like nitration, chromatographic techniques such as HPLC or GC are employed.

Purity Verification : The final isotopic purity of 3-Bromonitrobenzene-d4 must be rigorously confirmed. Mass spectrometry is the primary tool used to determine the level of deuterium incorporation, while NMR spectroscopy can confirm the specific sites of deuteration.

Table 2: Factors for Optimization in 3-Bromonitrobenzene-d4 Synthesis

| Parameter | Nitration Pathway | Direct Deuteration Pathway | Desired Outcome |

|---|---|---|---|

| Temperature | Low (0-10°C) to control selectivity. | Varies with catalyst; mild conditions often preferred. academie-sciences.fr | High chemical yield, minimize byproducts. |

| Catalyst | N/A (acid-mediated) | Selected for high activity and selectivity (e.g., Pt, Ag, Ir). rsc.orgchemrxiv.orgacs.org | Efficient C-H activation and D incorporation. |

| Deuterium Source | N/A (starts with deuterated precursor) | Large excess of D₂O, D₂ gas, or deuterated solvent. chemrxiv.orgacs.orgmdpi.com | Drive equilibrium toward high isotopic purity. |

| Purification | Chromatography (HPLC/GC) to separate isomers. | Chromatography to remove non-deuterated starting material. | >98% chemical and isotopic purity. |

Regioselectivity Control in Deuteration Reactions

Achieving site-specific deuteration in aromatic systems like 3-bromonitrobenzene is governed by the directing effects of the substituents on the ring and the choice of deuteration agent and catalyst. The bromine atom and the nitro group exert distinct electronic effects that influence the positions susceptible to hydrogen-isotope exchange.

The synthesis of 3-Bromonitrobenzene-d4 typically begins with the nitration of bromobenzene to form 3-bromonitrobenzene. smolecule.com The subsequent deuteration must target the four available positions on the benzene ring. The control of regioselectivity in such reactions is critical. Acid-catalyzed hydrogen-deuterium (H-D) exchange is a common and effective method for incorporating deuterium into aromatic rings. nih.gov These reactions generally proceed via an electrophilic aromatic substitution mechanism, where the deuterium ion (D+) acts as the electrophile. nih.gov The rate and position of deuteration are dictated by the electron density of the aromatic ring, which is modulated by the substituents.

In 3-bromonitrobenzene, the nitro group is a powerful deactivating, meta-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The interplay of these effects determines the reactivity of each C-H bond. For instance, deuteration of nitrotoluenes using deuterium sulfate (B86663) has shown that exchange occurs at positions predicted by the combined orienting effects of the methyl and nitro substituents. cdnsciencepub.com In the case of 3-bromonitrobenzene, the positions ortho and para to the bromine (positions 2, 4, and 6) and the position meta to the nitro group (position 5) are targeted. The combined deactivating nature of both substituents means that forcing conditions, such as strong deuterated acids (e.g., D₂SO₄) and elevated temperatures, are often necessary. nih.govcdnsciencepub.com

Alternative methods, such as metal-catalyzed deuteration, offer different regioselectivity profiles. A silver-catalyzed method using D₂O as the deuterium source has been shown to deuterate nitroaromatics with significant deuterium accumulation around the aromatic ring, proceeding through a proposed aryl-silver intermediate. researchgate.netacs.org Palladium-catalyzed methods have also been developed for the non-directed late-stage deuteration of arenes, tolerating a wide range of functional groups, including nitro groups. acs.org These catalytic systems can provide complementary selectivity to classical acid-catalyzed methods.

Table 1: Influence of Synthetic Methods on Regioselectivity in Aromatic Deuteration

| Method | Catalyst/Reagent | Mechanism | Typical Regioselectivity | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Exchange | D₂SO₄, DCl | Electrophilic Aromatic Substitution | Governed by electronic directing effects of substituents. | nih.govcdnsciencepub.com |

| Silver-Catalyzed Exchange | Ag salt / D₂O | C-H Activation via Aryl-Silver Intermediate | Deuteration on meta- and para-positions relative to nitro group. | researchgate.netacs.org |

| Palladium-Catalyzed Exchange | Pd catalyst / Ligand / D₂O | Dual Ligand-Based C-H Activation | Broadly applicable, complementary to other methods. | acs.org |

Minimization of Deuterium Back-Exchange

A significant challenge in the synthesis and analysis of deuterated compounds is preventing the unwanted exchange of deuterium atoms back to hydrogen, a phenomenon known as back-exchange. mdpi.com This can occur during the reaction work-up, purification, or analysis, compromising the isotopic purity of the final product. Minimizing back-exchange is crucial for ensuring the integrity of 3-Bromonitrobenzene-d4.

During synthesis, after the deuteration step is complete, it is critical to remove the deuterated acid catalyst and any D₂O source without facilitating reverse exchange. This is often achieved by quenching the reaction under anhydrous or aprotic conditions. For analyses involving mass spectrometry, particularly with liquid chromatography (LC-MS), the conditions of the analysis itself can induce back-exchange. For example, studies on deuterated indoles showed that back-exchange could occur during atmospheric pressure chemical ionization (APCI) LC-MS, with the degree of exchange influenced by factors like desolvation temperature and mobile phase composition. researchgate.net However, the same study noted that H/D exchange for nitrobenzene was undetectable under the tested APCI LC-MS conditions, suggesting that the C-D bonds on the nitroaromatic ring are relatively stable. researchgate.net

In techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS), which are used to study protein dynamics, back-exchange is a well-known issue. The standard procedure to minimize it involves quenching the exchange reaction by rapidly lowering the pH and temperature (e.g., pH 2.5, 0 °C). nih.govthermofisher.com This significantly slows the rate of both forward and back-exchange. While 3-Bromonitrobenzene-d4 is a small molecule rather than a protein, these principles of controlling pH and temperature are broadly applicable during its purification and handling to maintain isotopic stability.

Table 2: Factors Influencing Deuterium Back-Exchange

| Factor | Condition Promoting Back-Exchange | Mitigation Strategy | Reference |

|---|---|---|---|

| pH | Neutral or basic conditions | Work-up and storage in acidic (low pH), aprotic conditions. | nih.govthermofisher.com |

| Temperature | Elevated temperatures | Perform purification and analysis at low temperatures. | nih.govthermofisher.com |

| Solvent | Protic solvents (H₂O, MeOH) | Use of aprotic or deuterated solvents for storage and analysis. | mdpi.comresearchgate.net |

| Analytical Method | High-energy ionization (e.g., high APCI temp) | Optimization of MS source parameters (e.g., lower desolvation temp). | researchgate.net |

Chromatographic and Spectroscopic Techniques for Deuterated Product Purification and Verification

Following synthesis, the crude product must be purified to isolate 3-Bromonitrobenzene-d4 from starting materials, non-deuterated or partially deuterated species, and other byproducts. Subsequently, its purity and structural integrity must be rigorously verified. A combination of chromatographic and spectroscopic techniques is essential for this purpose. rsc.org

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purification of synthetic compounds. For deuterated molecules like 3-Bromonitrobenzene-d4, reversed-phase HPLC using a C18 column is a common choice. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.

Interestingly, deuteration can sometimes lead to slight differences in retention time compared to the non-deuterated (protiated) analog. This is known as a chromatographic isotope effect. On reversed-phase C18 columns, poly-deuterated compounds have been observed to elute slightly faster than their hydrogen-containing counterparts, behaving as if they are slightly less lipophilic. reddit.com While this effect is often small, it can be exploited to achieve separation between the fully deuterated species (d4), partially deuterated intermediates, and the undeuterated (d0) starting material.

The use of a UV detector is standard for HPLC, as the nitroaromatic chromophore of 3-bromonitrobenzene absorbs strongly in the UV region. noblelight.com By collecting fractions corresponding to the main product peak, a highly purified sample of 3-Bromonitrobenzene-d4 can be isolated. To confirm which peak corresponds to the desired product, especially if the isotope effect is minimal, fractions can be collected and analyzed offline by mass spectrometry or NMR. rsc.org

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for assessing the purity and isotopic enrichment of volatile compounds like 3-Bromonitrobenzene-d4. GC separates compounds based on their volatility and interaction with the stationary phase of the GC column. uta.edu

Comprehensive studies have shown that GC can effectively separate deuterated isotopologues. uta.edu The retention time in GC is influenced by the analyte's vapor pressure, and the mass difference between protiated and deuterated compounds can result in a chromatographic isotope effect, allowing for their separation. uta.edu The choice of stationary phase is critical; a systematic study of 46 pairs of deuterated isotopologues on 12 different stationary phases provided optimal conditions for their separation. uta.edu For 3-Bromonitrobenzene-d4, a non-polar or medium-polarity column would typically be used.

Table 3: Comparison of Chromatographic Methods for 3-Bromonitrobenzene-d4

| Technique | Principle | Application | Key Information Obtained | Reference |

|---|---|---|---|---|

| HPLC-UV | Partitioning between mobile and stationary phases | Preparative isolation and purification | Purity based on retention time and UV absorbance | reddit.comnoblelight.com |

| GC-MS | Separation by volatility; detection by mass | Purity assessment and isotopic enrichment analysis | Separation of isotopologues, molecular weight confirmation, isotopic distribution | uta.edunih.gov |

Assessment of Deuterium Exchange and Positional Specificity

The final and most critical step in the characterization of 3-Bromonitrobenzene-d4 is to confirm that the deuterium atoms have been incorporated into the correct positions on the aromatic ring and to quantify the level of deuteration at each site. This requires advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the position of atoms in a molecule. wikipedia.org While ¹H NMR is used to analyze hydrogen atoms, it can also be used to verify deuteration by observing the disappearance of proton signals at specific chemical shifts. libretexts.org For 3-Bromonitrobenzene-d4, a successful synthesis would result in the absence of signals in the aromatic region of the ¹H NMR spectrum. The accuracy of purity assessment by ¹H NMR can be limited for highly deuterated compounds due to the very weak residual proton signals. sigmaaldrich.com

²H (Deuterium) NMR is a more direct method for analyzing deuterated compounds. huji.ac.il It directly observes the deuterium nuclei, and the resulting spectrum shows signals at chemical shifts virtually identical to their proton counterparts. huji.ac.il A ²H NMR spectrum of 3-Bromonitrobenzene-d4 would show peaks corresponding to the four deuterated positions on the ring, providing direct evidence of their location and allowing for the relative quantification of deuterium at each site. sigmaaldrich.com

Table 4: Spectroscopic Techniques for Isotopic Verification

| Technique | Principle | Information Provided | Strengths/Limitations | Reference |

|---|---|---|---|---|

| ¹H NMR | Nuclear magnetic resonance of protons | Absence of proton signals at specific positions | Confirms deuteration; limited accuracy for >98% enrichment | libretexts.orgsigmaaldrich.com |

| ²H NMR | Nuclear magnetic resonance of deuterons | Direct observation and quantification of D at each position | Definitive structural proof of deuteration sites | sigmaaldrich.comhuji.ac.il |

Elucidation of Reaction Mechanisms Via Kinetic Isotope Effects Kies

Deuterium (B1214612) Labeling as a Mechanistic Probe for Electrophilic Aromatic Substitution (EAS)

Isotopic Perturbations in EAS Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The generally accepted mechanism for EAS involves a two-step process: the initial attack of an electrophile on the aromatic ring to form a carbocation intermediate (the arenium ion or σ-complex), followed by the loss of a proton from this intermediate to restore aromaticity. mcmaster.ca

The use of 3-Bromonitrobenzene-d4 allows for the investigation of whether the C-H (or C-D) bond cleavage is involved in the rate-determining step of the reaction.

No Primary KIE (kH/kD ≈ 1): If the first step, the formation of the arenium ion, is the slow, rate-determining step, then replacing hydrogen with deuterium at the site of substitution will not significantly affect the reaction rate. This is because the C-D bond is not broken in this step. In such cases, the observed kinetic isotope effect is close to unity. This is common in many EAS reactions like nitration and halogenation under typical conditions. youtube.com

Primary KIE (kH/kD > 1): A significant primary kinetic isotope effect is observed when the C-H/C-D bond is broken in the rate-determining step. unam.mx For EAS, this would imply that the second step, the deprotonation of the arenium ion, is rate-limiting. This scenario is less common but can occur, for instance, in reactions with sterically hindered substrates or when a weak base is responsible for the proton removal. The C-D bond is stronger than the C-H bond due to a lower zero-point vibrational energy, meaning it requires more energy to break. libretexts.org This leads to a slower reaction rate for the deuterated compound.

For 3-Bromonitrobenzene-d4, the electron-withdrawing nature of the nitro and bromo groups deactivates the ring towards electrophilic attack. savemyexams.com This deactivation generally makes the initial attack by the electrophile the slower, rate-determining step, and thus a significant primary KIE is not typically expected for most EAS reactions on this substrate.

Analysis of Product Distribution in Deuterated Systems

The analysis of the products formed in reactions involving 3-Bromonitrobenzene-d4 provides valuable information about the regioselectivity and potential rearrangements within the reaction mechanism. The nitro and bromo substituents are meta-directing for electrophilic substitution. savemyexams.com

In a competitive reaction between 3-bromonitrobenzene and its deuterated analogue, the distribution of products can reveal subtle secondary kinetic isotope effects. Secondary KIEs are observed even when the isotopic bond is not broken in the rate-determining step and are generally smaller than primary KIEs. wikipedia.org These effects can arise from changes in hybridization or hyperconjugation between the ground state and the transition state. libretexts.orgprinceton.edu

For example, a slight preference for the reaction to occur at a C-H bond over a C-D bond, even when not rate-determining, can alter the statistical distribution of products in a competitive setting. Precise analysis of the product ratios can therefore provide insights into the structure and energetics of the transition state.

Exploration of Radical and Photochemical Processes Involving 3-Bromonitrobenzene-d4

Beyond electrophilic substitutions, 3-Bromonitrobenzene-d4 is instrumental in studying radical and photochemical reactions.

Deuterium Trapping in Radical Intermediates

In radical reactions, short-lived radical intermediates can be challenging to detect and characterize directly. nih.gov Deuterium labeling in 3-Bromonitrobenzene-d4 can be used as a tool to trace the fate of these intermediates. For instance, if a radical reaction leads to hydrogen abstraction, the presence of deuterium in the products can confirm the involvement of the aromatic ring as a source.

Furthermore, techniques like radical trapping, where a reactive molecule is used to capture the transient radical to form a stable, analyzable product, can be enhanced by isotopic labeling. nih.gov Analyzing the mass spectrum of the trapped species can unequivocally identify fragments containing deuterium, confirming the structure of the initial radical intermediate derived from 3-Bromonitrobenzene-d4.

Photolysis Mechanisms and Isotopic Signatures

Photochemical reactions involve the absorption of light to promote a molecule to an excited state, from which it can undergo various transformations, such as bond cleavage. The photolysis of haloaromatic compounds can proceed through the homolytic cleavage of the carbon-halogen bond to generate aryl radicals.

Isotopic substitution can influence the rate of photolysis. The difference in zero-point energies between C-H and C-D bonds can affect the vibrational energy levels of the molecule, which in turn can influence the probability of absorbing a photon and the subsequent dissociation dynamics. nasa.govstanford.edu Studies on the photolysis of deuterated alkyl bromides have shown that the absorption coefficients can differ between isotopic molecules, leading to a fractionation of isotopes in the products. umich.edu

In the case of 3-Bromonitrobenzene-d4, the photochemically generated deuterated aryl radical can be studied. The subsequent reactions of this radical, such as hydrogen abstraction or coupling, will carry the isotopic signature, allowing for a clearer elucidation of the reaction pathway. For example, if the radical abstracts a hydrogen atom from the solvent, the resulting deuterated bromonitrobenzene can be distinguished from the starting material, providing a way to quantify the efficiency of this process.

Interpretation of KIEs in Conjunction with Computational Modeling

While experimental KIEs provide invaluable data, their interpretation can be complex. Computational modeling, particularly using density functional theory (DFT), has become a routine and powerful tool for predicting and understanding kinetic isotope effects. wikipedia.orgresearchgate.net

By modeling the potential energy surface of a reaction, computational methods can calculate the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. researchgate.net This allows for the theoretical prediction of KIEs. The agreement between the experimentally measured KIE and the computationally predicted KIE for a proposed mechanism provides strong evidence for the validity of that mechanism. nih.gov

For 3-Bromonitrobenzene-d4, computational models can be used to:

Calculate the expected primary and secondary KIEs for different proposed EAS mechanisms.

Model the transition state structures to understand the origin of any observed secondary KIEs. nih.gov

Investigate the energetics of radical formation and subsequent reactions.

Simulate the excited state potential energy surfaces to understand the photolysis mechanism.

The synergy between experimental KIE measurements using 3-Bromonitrobenzene-d4 and high-level computational modeling provides a robust framework for the detailed elucidation of complex reaction mechanisms. nih.govscholaris.ca

Advanced Spectroscopic and Chromatographic Applications in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) Methodologies for Trace Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that provides a high degree of accuracy and precision, particularly for trace analysis. The method relies on the addition of a known amount of an isotopically labeled version of the analyte, such as 3-Bromonitrobenzene-d4, to a sample. nih.gov This "isotope spike" acts as an internal standard. Because the labeled standard is chemically identical to the analyte, it behaves the same way during sample preparation, extraction, and analysis, effectively correcting for sample loss or degradation. nih.govscispace.com The final quantification is based on measuring the ratio of the signal from the natural analyte to that of the isotopically labeled standard. tubitak.gov.tr

In quantitative bioanalytical assays, which often involve measuring minute quantities of substances in complex biological fluids like plasma or urine, stable isotopically labeled (SIL) internal standards are considered the gold standard. nih.govnih.gov The use of a SIL internal standard like 3-Bromonitrobenzene-d4 is the preferred choice for liquid chromatography/mass spectrometry (LC/MS) assays. scispace.com An ideal internal standard co-elutes with the analyte and experiences the same ionization efficiency and potential ion suppression in the mass spectrometer's source. scispace.comresearchgate.net This co-behavior ensures that any variations affecting the analyte during the analytical process will also proportionally affect the internal standard, leading to a consistent and accurate ratio for quantification. researchgate.net While deuterium-labeled compounds are the first choice, they can sometimes exhibit slightly different chromatographic retention times or recoveries compared to the non-labeled analyte. scispace.comnih.gov

Table 1: Illustrative Workflow for IDMS in a Bioanalytical Assay

| Step | Procedure | Rationale |

| 1. Spiking | A precise and known quantity of 3-Bromonitrobenzene-d4 (Internal Standard) is added to the unknown biological sample containing 3-Bromonitrobenzene (Analyte). | Establishes a fixed reference point for quantification. |

| 2. Equilibration & Preparation | The sample is homogenized to ensure the internal standard is thoroughly mixed with the analyte. This is followed by extraction, cleanup, and concentration steps. | The SIL standard behaves identically to the analyte, correcting for any procedural losses. nih.gov |

| 3. LC/MS Analysis | The prepared sample is injected into an LC/MS system. The mass spectrometer is set to monitor specific mass-to-charge ratios (m/z) for both the analyte and the internal standard. | The mass difference allows for simultaneous but distinct detection. |

| 4. Quantification | The ratio of the peak area of the analyte to the peak area of the internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve. | The ratio measurement is highly precise and corrects for variations in injection volume and instrument response. scispace.com |

Complex matrices, such as blood, tissue homogenates, or environmental samples, contain numerous compounds that can interfere with the ionization of the target analyte in the mass spectrometer source. This phenomenon, known as the "matrix effect," can cause either ion suppression or enhancement, leading to inaccurate quantification. researchgate.net The implementation of a stable isotope-labeled internal standard like 3-Bromonitrobenzene-d4 is a highly effective strategy to compensate for these matrix-induced variations in instrument response. researchgate.netnih.gov Since the SIL standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, thereby negating the impact of the interference and significantly improving the accuracy and reliability of the results. researchgate.net

High-Resolution Mass Spectrometry for Isotopic Fingerprinting and Purity

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for characterizing deuterated compounds. nih.gov It provides precise mass measurements that allow for the unambiguous determination of a compound's elemental composition and isotopic distribution. nih.gov For 3-Bromonitrobenzene-d4, HRMS serves to confirm its identity and assess its isotopic purity with high confidence. smolecule.com

HRMS can definitively confirm the extent of deuterium (B1214612) incorporation. The mass of a deuterium atom is significantly different from that of a hydrogen atom, and this difference is easily resolved by an HRMS instrument. The molecular ion peak for 3-Bromonitrobenzene-d4 will appear at a mass-to-charge ratio that is approximately 4 Da higher than its undeuterated counterpart. smolecule.com By measuring the exact mass of the molecular ion, analysts can confirm that precisely four deuterium atoms have been incorporated. Furthermore, fragmentation analysis (MS/MS) can provide information about the location of the deuterium labels on the molecule. nih.gov

Table 2: Theoretical Exact Masses of 3-Bromonitrobenzene Isotopologues

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| 3-Bromonitrobenzene (undeuterated) | C₆H₄⁷⁹BrNO₂ | 200.9429 |

| 3-Bromonitrobenzene-d1 | C₆H₃D⁷⁹BrNO₂ | 201.9492 |

| 3-Bromonitrobenzene-d2 | C₆H₂D₂⁷⁹BrNO₂ | 202.9554 |

| 3-Bromonitrobenzene-d3 | C₆HD₃⁷⁹BrNO₂ | 203.9617 |

| 3-Bromonitrobenzene-d4 | C₆D₄⁷⁹BrNO₂ | 204.9680 |

Note: Masses are calculated for the most abundant isotopes of Carbon (¹²C), Hydrogen (¹H), Deuterium (²H), Nitrogen (¹⁴N), Oxygen (¹⁶O), and Bromine (⁷⁹Br).

The isotopic purity of a labeled standard is crucial for accurate quantification. HRMS is highly effective for detecting and quantifying the presence of undeuterated or partially deuterated impurities in a 3-Bromonitrobenzene-d4 sample. nih.gov The high resolving power of the instrument allows it to separate the isotopic peak of the fully deuterated compound (d4) from the peak of the undeuterated (d0) species, even though they differ in mass by only a small amount. researchgate.net By comparing the relative intensities of these peaks, the isotopic purity can be accurately calculated. nih.gov

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Deuteration

While mass spectrometry confirms the extent of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the specific positions of the deuterium atoms on the molecular structure. smolecule.com Deuterium is NMR-inactive under typical ¹H NMR conditions, so its substitution for a proton results in the disappearance of a signal in the proton spectrum.

Multidimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), provide through-bond connectivity information. In the case of 3-Bromonitrobenzene-d4, a COSY experiment would show correlations only between the remaining protons on the aromatic ring. The absence of expected correlations would confirm the positions of deuteration. Similarly, an HSQC experiment, which correlates protons with their directly attached carbon atoms, would show an absence of signals for the deuterated carbon positions, thus providing unambiguous structural confirmation of the isotopic labeling pattern.

Deuterium NMR (²H NMR) for Positional Analysis

Deuterium Nuclear Magnetic Resonance (²H or D-NMR) is a powerful spectroscopic technique used to confirm the exact location of deuterium atoms within a molecule. wikipedia.orgsigmaaldrich.com Unlike proton (¹H) NMR, which detects hydrogen-1 nuclei, ²H NMR specifically targets the deuterium (²H) isotope, which has a nuclear spin of 1. wikipedia.org This specificity is crucial for verifying the successful and position-specific synthesis of a deuterated compound like 3-Bromonitrobenzene-d4.

For compounds that are highly enriched with deuterium (>98 atom%), conventional ¹H NMR becomes less effective due to the very weak signals from the few remaining residual protons. sigmaaldrich.com In such cases, ²H NMR provides a direct and clear signal for each deuterated position. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same molecular environment, allowing for straightforward spectral interpretation. sigmaaldrich.com For 3-Bromonitrobenzene-d4, a ²H NMR spectrum would show distinct peaks corresponding to the deuterium atoms on the aromatic ring, confirming their precise locations and ensuring the isotopic integrity of the standard. This verification is a critical first step before its use in quantitative applications.

¹H and ¹³C NMR Spectral Deconvolution in Deuterated Systems

The strategic incorporation of deuterium into a molecule significantly simplifies its ¹H and ¹³C NMR spectra, a process known as spectral deconvolution. In ¹H NMR, the replacement of a hydrogen atom with deuterium removes its corresponding signal from the spectrum. Furthermore, the spin-spin coupling (J-coupling) between the deuterium and adjacent protons is typically much smaller than proton-proton coupling and often not resolved, leading to a collapse of complex multiplet patterns into simpler singlets or narrower multiplets for the remaining protons. This reduction in spectral complexity is invaluable for the structural elucidation of complex molecules, as it helps to eliminate signal overlap and allows for unambiguous assignment of the remaining proton signals. smolecule.com

Similarly, in ¹³C NMR, the carbon atom bonded to a deuterium (C-D) exhibits a characteristic triplet-like pattern due to one-bond ¹³C-²H coupling, and its signal is typically broadened and reduced in height compared to a carbon bonded to a proton (C-H). This effect, along with the removal of long-range C-H couplings, helps to simplify the spectrum and aids in the assignment of carbon signals. For 3-Bromonitrobenzene-d4, the ¹H spectrum would be devoid of the complex aromatic signals, while the ¹³C spectrum would show characteristic changes for the deuterated carbon positions, confirming the isotopic substitution pattern.

Table 1: Comparison of NMR Spectral Features in Standard vs. Deuterated Systems

| Feature | Standard Compound (e.g., 3-Bromonitrobenzene) | Deuterated System (e.g., 3-Bromonitrobenzene-d4) |

| ¹H NMR Signals | Complex multiplets in the aromatic region due to H-H coupling. chemicalbook.com | Signals for deuterated positions are absent; remaining proton signals are simplified. |

| ¹³C NMR Signals | Sharp singlets for protonated carbons. | Broadened, lower-intensity multiplets for deuterated carbons (C-D bond). |

| Spectral Complexity | High, with potential for signal overlap. | Reduced, allowing for easier interpretation and deconvolution. |

Hyphenated Chromatographic Techniques (GC-MS, LC-MS/MS) for Method Development and Validation

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, are essential for modern quantitative analysis. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly well-suited for methods employing deuterated internal standards like 3-Bromonitrobenzene-d4. nih.govnih.gov These techniques allow the deuterated standard to be distinguished from the non-deuterated analyte based on their mass-to-charge (m/z) ratio, even if they are not completely separated chromatographically.

Optimization of Chromatographic Separation for Deuterated Compounds

The primary goal of chromatographic optimization is to achieve efficient and reproducible separation of the analyte from other matrix components. longdom.org When using a stable isotope-labeled (SIL) internal standard, such as 3-Bromonitrobenzene-d4, a key consideration is its chromatographic behavior relative to the non-labeled analyte. Deuteration can sometimes lead to slight differences in retention time, an effect known as the "isotope effect". scispace.comchromatographyonline.com While SIL internal standards are expected to co-elute with the analyte, this is not always the case, and slight separation can occur, particularly in high-resolution chromatography. chromatographyonline.com

Optimization strategies focus on several key parameters to manage this effect and ensure robust separation:

Column Selection : The choice of stationary phase is critical. For a compound like 3-Bromonitrobenzene, a non-polar or medium-polarity column (e.g., a derivative of polysiloxane) is typically used in GC. longdom.org

Mobile Phase/Carrier Gas : In LC, the composition of the mobile phase (e.g., ratios of water and organic solvents) is adjusted to achieve the best separation. longdom.org In GC, the flow rate of the carrier gas (e.g., helium, hydrogen) is optimized.

Temperature Programming : In GC, a carefully controlled temperature gradient is used to ensure sharp peaks and adequate separation of volatile and semi-volatile compounds. longdom.org

Flow Rate : The speed at which the mobile phase or carrier gas moves through the column affects both separation efficiency and analysis time. mdpi.com

The objective is to develop a method where the analyte and the deuterated internal standard elute as closely as possible, ensuring they experience similar matrix effects during ionization in the mass spectrometer. chromatographyonline.com

Validation Parameters: Linearity, Sensitivity, and Robustness

Method validation is a mandatory process to demonstrate that an analytical procedure is suitable for its intended purpose. aafs.org When using 3-Bromonitrobenzene-d4 as an internal standard, key validation parameters are assessed to ensure the method is reliable and accurate.

Linearity : This parameter confirms that the method's response is directly proportional to the concentration of the analyte over a given range. Calibration curves are generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A high correlation coefficient (R²) value, typically >0.99, indicates good linearity. mdpi.comnih.gov

Sensitivity : The sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. For trace analysis, achieving low LOD and LOQ values is crucial. mdpi.com

Robustness : Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov This can include changes in temperature, flow rate, or mobile phase composition. The method is considered robust if the results remain consistent and within predefined acceptance criteria despite these minor changes.

Table 2: Key Validation Parameters for Chromatographic Methods

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | Establishes the relationship between instrument response and analyte concentration. | Correlation coefficient (R²) > 0.99 |

| Sensitivity (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; accuracy and precision within ±15-20% |

| Accuracy | The closeness of the measured value to the true value, often assessed via recovery studies. | Typically 85-115% recovery |

| Precision | The degree of agreement among a series of measurements, expressed as Relative Standard Deviation (%RSD). | %RSD ≤ 15% (≤ 20% at LOQ) |

| Robustness | The ability of the method to withstand small, deliberate variations in parameters. | Results should remain within accuracy and precision limits. |

Role of 3-Bromonitrobenzene-d4 as an Internal Standard in Complex Matrix Analysis

The primary and most critical application of 3-Bromonitrobenzene-d4 is its use as an internal standard (IS) in quantitative analysis, particularly for samples with complex matrices such as biological fluids, environmental samples, or pharmaceutical formulations. mdpi.comnebiolab.com An ideal internal standard should be chemically similar to the analyte but distinguishable by the detector. scispace.com Deuterated standards like 3-Bromonitrobenzene-d4 fulfill this requirement perfectly.

The function of the internal standard is to correct for variability and potential errors that can occur at various stages of the analytical process:

Sample Preparation : It compensates for losses during extraction, concentration, and derivatization steps. Since the deuterated IS has nearly identical chemical properties to the analyte, it will be lost in the same proportion, keeping the analyte-to-IS ratio constant.

Injection Volume : It corrects for minor variations in the volume of sample introduced into the chromatograph. nebiolab.com

Matrix Effects : In LC-MS/MS, components of the sample matrix can interfere with the ionization of the analyte in the mass spectrometer source, either suppressing or enhancing its signal. chromatographyonline.com Because the deuterated IS co-elutes with the analyte, it experiences the same matrix effects. By using the ratio of the analyte signal to the IS signal, these effects are effectively cancelled out, leading to more accurate quantification. chromatographyonline.comnebiolab.com

The use of 3-Bromonitrobenzene-d4 is particularly advantageous because the four-mass-unit difference between it and its non-deuterated counterpart provides a clear distinction in the mass spectrometer, preventing any isotopic crosstalk or interference and ensuring highly reliable and accurate quantitative results.

Environmental Analytical Chemistry and Transformation Studies

Development of Analytical Protocols for Detection in Environmental Matrices

The accurate detection and quantification of pollutants at very low concentrations are fundamental to environmental monitoring. The development of robust analytical protocols is therefore a key area of research.

Effective sample preparation is a critical first step in the analysis of environmental samples. The goal is to isolate the analyte of interest from complex matrices like water, soil, and air. For deuterated compounds such as 3-Bromonitrobenzene-d4, techniques like solid-phase extraction (SPE) and liquid-liquid extraction are commonly employed. abu.edu.ngethernet.edu.et The choice of solvent and extraction conditions is optimized to ensure high recovery of the deuterated analyte. bu.edu For instance, in the analysis of nitroaromatic compounds in urine, samples are often acidified and extracted with an organic solvent like iso-octane. researchgate.net The use of deuterated standards, like 3-Bromonitrobenzene-d4, as a matrix spike helps to correct for any losses during the sample preparation and extraction process, thereby improving the accuracy of the analytical results. upertis.ac.id

| Extraction Technique | Matrix | Common Solvents |

| Solid-Phase Extraction (SPE) | Water | Methanol, Acetonitrile |

| Liquid-Liquid Extraction | Water, Soil | Dichloromethane, Iso-octane |

| Purge-and-Trap | Water | - |

This table summarizes common sample preparation techniques for the analysis of organic compounds in environmental samples.

The ability to detect pollutants at extremely low concentrations, known as ultra-trace analysis, is essential for assessing environmental quality. mdpi.comfishersci.co.ukscientificlabs.co.uk Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) are widely used for this purpose. ethernet.edu.etshimadzu.com In these methods, 3-Bromonitrobenzene-d4 can be used as an internal standard. smolecule.com Because it has a distinct mass from its non-deuterated counterpart, it can be easily identified and quantified by the mass spectrometer, allowing for precise measurement of the target analyte's concentration even at parts-per-trillion (ppt) levels. upertis.ac.idsmolecule.com The development of highly sensitive detectors and advanced chromatographic columns further enhances the capability for ultra-trace analysis of nitroaromatic compounds in diverse environmental samples. obrnutafaza.hr

Utilization of Deuterated Analogues for Environmental Fate and Transport Tracing

Understanding the movement and transformation of contaminants in the environment is critical for predicting their long-term impact. nih.govny.govuwi.edu Deuterated compounds like 3-Bromonitrobenzene-d4 are invaluable tools in these "fate and transport" studies.

Abiotic degradation refers to the breakdown of compounds through non-biological processes such as photolysis (breakdown by light) and hydrolysis (reaction with water). ny.gov Isotope labeling studies using compounds like 3-Bromonitrobenzene-d4 allow researchers to track these degradation pathways. smolecule.com By introducing the deuterated compound into a controlled environment and monitoring its transformation over time, scientists can identify the degradation products and determine the rates of these abiotic reactions. serdp-estcp.mildtic.mil This information is crucial for developing models that predict the persistence of nitroaromatic contaminants in the environment. Compound-specific isotope analysis (CSIA) is a powerful technique that measures the isotopic ratios of elements within a compound, providing insights into the mechanisms of degradation. acs.orgnih.gov

Biodegradation, the breakdown of organic compounds by microorganisms, is a key process for the natural attenuation of pollutants. nih.govresearchgate.net Deuterated compounds are instrumental in studying these biological processes. cambridge.org For example, by introducing 3-Bromonitrobenzene-d4 into a microbial culture or a contaminated soil sample, researchers can follow its transformation by microorganisms. nih.govcswab.org This allows for the identification of specific metabolic pathways and the bacteria responsible for the degradation. nih.govmdpi.com The use of deuterated analogues helps to distinguish the biodegradation of the target compound from other background organic matter. dtic.mil Studies have shown that various bacteria can degrade nitroaromatic compounds through different enzymatic reactions, including oxidation and reduction of the nitro group. nih.govmdpi.com

Assessment of Degradation Pathways of Related Compounds Using 3-Bromonitrobenzene-d4 as a Tracer

The insights gained from studying the degradation of 3-Bromonitrobenzene-d4 can be extrapolated to understand the fate of other structurally similar nitroaromatic compounds. abu.edu.ngpharmaffiliates.com By serving as a tracer, it helps to elucidate the complex degradation networks of these pollutants in the environment.

Research has shown that the degradation of nitroaromatic compounds can proceed through various pathways, depending on the specific compound and the environmental conditions. acs.org For instance, some bacteria can remove the nitro group through oxidative or reductive processes. nih.gov By using 3-Bromonitrobenzene-d4 as a reference compound, scientists can compare its degradation behavior with that of other nitroaromatics, helping to build a comprehensive picture of their environmental fate. This knowledge is essential for developing effective bioremediation strategies for sites contaminated with these persistent pollutants. cswab.org

Identification of Transformation Products via Deuterium (B1214612) Labeling

The use of deuterium-labeled compounds like 3-Bromonitrobenzene-d4 is a powerful tool for tracing the metabolic and degradation pathways of environmental contaminants. The stable isotopic label allows for the differentiation of the administered compound and its subsequent transformation products from naturally occurring background substances. In environmental systems, 3-bromonitrobenzene can undergo various transformation processes, including reduction of the nitro group, hydroxylation of the aromatic ring, and debromination.

When 3-Bromonitrobenzene-d4 is introduced into an environmental matrix (e.g., soil, water, or a microbial culture), its transformation products will retain the deuterium label, or a portion of it. This facilitates their identification using mass spectrometry (MS) techniques. The mass shift corresponding to the deuterium atoms allows for the selective detection of metabolites derived from the parent compound.

Hypothetical Transformation Pathway and Product Identification:

A hypothetical study could involve incubating 3-Bromonitrobenzene-d4 with a soil microcosm. Over time, samples would be extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). The expected transformation products would be identified by their characteristic mass spectra, showing the presence of the deuterium label.

For instance, the reduction of the nitro group to an amino group would result in the formation of 3-bromoaniline-d4. The mass spectrum of this product would exhibit a molecular ion peak corresponding to the deuterated structure, confirming its origin from 3-Bromonitrobenzene-d4.

| Parent Compound | Potential Transformation Product | Transformation Process | Expected Mass Shift (vs. non-deuterated) | Analytical Technique |

|---|---|---|---|---|

| 3-Bromonitrobenzene-d4 | 3-Bromoaniline-d4 | Nitro Reduction | +4 amu | LC-MS/MS |

| 3-Bromonitrobenzene-d4 | 3-Bromophenol-d4 | Denitrification & Hydroxylation | +4 amu | GC-MS |

| 3-Bromonitrobenzene-d4 | Nitrobenzene-d4 | Debromination | +4 amu | GC-MS |

Kinetic Studies of Environmental Half-Lives

Kinetic studies are essential for understanding the persistence of a contaminant in the environment. The environmental half-life (t½) is a key parameter derived from these studies, indicating the time required for the concentration of a compound to decrease by half. 3-Bromonitrobenzene-d4 can be used as a surrogate standard in these studies to accurately quantify the degradation of non-deuterated 3-bromonitrobenzene.

The degradation of 3-bromonitrobenzene in the environment can follow different kinetic models, often pseudo-first-order kinetics. nih.gov The rate of degradation is influenced by environmental factors such as temperature, pH, microbial activity, and the presence of other chemicals.

Illustrative Kinetic Data:

The following table presents hypothetical kinetic data for the degradation of 3-bromonitrobenzene in different environmental compartments, determined using 3-Bromonitrobenzene-d4 as an internal standard for quantification.

| Environmental Matrix | Degradation Process | Rate Constant (k) (day⁻¹) | Half-Life (t½) (days) | Kinetic Model |

|---|---|---|---|---|

| Aerobic Soil | Biodegradation | 0.025 | 27.7 | Pseudo-first-order |

| Anaerobic Sediment | Biodegradation | 0.010 | 69.3 | Pseudo-first-order |

| Surface Water | Photodegradation | 0.045 | 15.4 | Pseudo-first-order |

Method Validation for Environmental Monitoring and Remediation Research

Reliable analytical methods are crucial for accurate environmental monitoring and for assessing the efficacy of remediation strategies. soton.ac.uk 3-Bromonitrobenzene-d4 serves as an invaluable tool in the validation of analytical methods for the determination of 3-bromonitrobenzene in complex environmental samples.

Quality Control and Quality Assurance in Environmental Analysis

In environmental analysis, Quality Control (QC) and Quality Assurance (QA) are implemented to ensure that the data generated is accurate, precise, and defensible. epa.gov 3-Bromonitrobenzene-d4 is often used as a surrogate or internal standard in these protocols.

Surrogate Standard: Added to a sample in a known amount before extraction and analysis. The recovery of the surrogate is monitored to assess the efficiency of the analytical procedure for each sample.

Internal Standard: Added to the sample extract just before instrumental analysis to correct for variations in instrument response.

The use of a deuterated standard is preferred because its chemical and physical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during extraction, cleanup, and analysis, while being distinguishable by mass spectrometry.

| QC Parameter | Acceptance Criteria | Corrective Action if Criteria Not Met |

|---|---|---|

| Surrogate Recovery | 70-130% | Re-extract and re-analyze the sample |

| Method Blank | Below detection limit | Identify and eliminate source of contamination |

| Laboratory Control Spike (LCS) | 80-120% recovery | Re-prepare and re-analyze the LCS |

| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | 70-130% recovery, <20% RPD | Assess matrix interference |

Interlaboratory Comparison Studies

Interlaboratory comparison studies, also known as proficiency testing, are conducted to assess the performance of different laboratories and to validate analytical methods across multiple sites. annlabmed.orgiaea.org In such studies, a central organizer prepares and distributes identical samples containing the analyte of interest to participating laboratories.

For the analysis of 3-bromonitrobenzene, these samples would likely be fortified with a known concentration of the compound and could also include 3-Bromonitrobenzene-d4 as a performance evaluation standard. Each laboratory would analyze the samples using their own standard operating procedures and report their results. The results are then statistically compared to the known concentration and to the results from other laboratories to evaluate accuracy and precision. europa.eu

Example of an Interlaboratory Study Design:

| Parameter | Description |

|---|---|

| Analyte | 3-Bromonitrobenzene |

| Internal/Surrogate Standard | 3-Bromonitrobenzene-d4 |

| Sample Matrix | Spiked Water and Soil Samples |

| Concentration Levels | Low, Medium, and High |

| Number of Participating Laboratories | 15 |

| Performance Evaluation Metrics | Z-scores, Percent Recovery |

Isotopic Signatures in Environmental Analytical Forensic Investigations

Environmental forensics utilizes chemical and isotopic signatures to identify the source and history of environmental contamination. unirioja.es While stable isotope analysis of elements like carbon, nitrogen, and hydrogen is common, the use of deuterated compounds like 3-Bromonitrobenzene-d4 in forensic investigations is more specialized.

In a forensic context, 3-Bromonitrobenzene-d4 could be intentionally introduced as a tracer to track the movement of a specific plume of contamination in groundwater or to monitor the fate of illegally discharged waste. Its unique isotopic signature makes it an unambiguous marker.

Alternatively, the natural isotopic abundance of elements in a contaminant can provide clues to its origin. However, the deliberate use of a deuterated compound provides a much stronger and more easily detectable signal. The presence of 3-Bromonitrobenzene-d4 in an environmental sample would be a clear indication of a specific, labeled source, as this compound does not occur naturally. This can be critical in legal cases where linking a pollutant to a specific polluter is required. nti.org

Application in Biochemical and Metabolomic Research Analytical Focus

Development of Bioanalytical Methods for Tracing Deuterated Xenobiotics

The development of bioanalytical methods is essential for accurately measuring drugs, metabolites, and other xenobiotics in biological samples. researchgate.net For deuterated compounds like 3-Bromonitrobenzene-d4, these methods are primarily centered around liquid chromatography-mass spectrometry (LC-MS), which offers high sensitivity and specificity. researchgate.netnih.gov The key application of 3-Bromonitrobenzene-d4 in this context is its use as an internal standard to ensure the accuracy and reliability of the quantification of the non-labeled 3-bromonitrobenzene or similar analytes. nih.govnih.gov

Extraction from Biological Samples (e.g., cell cultures, tissue homogenates)

The first step in bioanalysis is the effective extraction of the target analyte from the complex biological matrix. Common techniques for extracting nitroaromatic compounds and their metabolites include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). nih.gov

Solid-Phase Extraction (SPE): This technique is widely used for its efficiency and selectivity. Biological samples, such as lysed cell cultures or tissue homogenates, are loaded onto an SPE cartridge. The choice of sorbent material is critical; polymeric sorbents are often preferred for their ability to retain a broad range of compounds. nih.govmdpi.com After washing away interfering substances, the analyte of interest is eluted with a small volume of organic solvent.

Liquid-Liquid Extraction (LLE): This classic method involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent.

Supported Liquid Extraction (SLE): This is a variation of LLE where the aqueous sample is absorbed onto an inert solid support. The organic extraction solvent is then passed through the support, providing a clean extract with high recovery. mdpi.com

In a typical workflow, a known quantity of 3-Bromonitrobenzene-d4 is spiked into the biological sample before the extraction process begins. This allows it to serve as an internal standard, co-extracting with the non-labeled analyte and enabling the analyst to correct for any loss of material during sample preparation and workup.

The following table illustrates hypothetical recovery data from an SPE procedure for 3-bromonitrobenzene from a cell culture lysate, using 3-Bromonitrobenzene-d4 to calculate the extraction efficiency.

| Sample Type | Analyte | Initial Amount (ng) | Amount Recovered (ng) | Recovery (%) |

| Cell Culture Lysate | 3-Bromonitrobenzene-d4 (Internal Standard) | 100 | 92 | 92% |

| Cell Culture Lysate | 3-Bromonitrobenzene | Unknown | Measured as 46 | Corrected Amount: 50 ng |

Detection and Quantification in Complex Biological Matrices

Once extracted, the analytes are typically analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov This technique separates compounds chromatographically before detecting them with a mass spectrometer, providing excellent selectivity and sensitivity.

The quantification of an analyte in a complex matrix is challenging due to "matrix effects," where other co-extracted compounds can suppress or enhance the ionization of the target analyte, leading to inaccurate results. nih.govresearchgate.net Isotope dilution mass spectrometry, using a stable isotope-labeled internal standard like 3-Bromonitrobenzene-d4, is the gold standard for overcoming this issue. nih.govnih.govnih.gov

Because 3-Bromonitrobenzene-d4 is chemically identical to its non-labeled counterpart, it co-elutes during liquid chromatography and experiences the same matrix effects. However, the mass spectrometer can distinguish between the two compounds due to their mass difference (4 Daltons). By calculating the ratio of the response of the analyte to the response of the internal standard, accurate quantification can be achieved. nih.gov

Use in In Vitro Systems for Elucidating Metabolic Pathways of Nitroaromatic Compounds

In vitro systems, such as liver microsomes, S9 fractions, and cultured hepatocytes, are fundamental tools for studying the metabolic fate of xenobiotics. pharmaron.comlabcorp.com These systems contain the enzymes responsible for drug metabolism (e.g., cytochrome P450s). labcorp.com By incubating a compound like 3-bromonitrobenzene in these systems, researchers can identify its potential metabolites. pharmaron.com

Deuterium (B1214612) Labeling for Identification of Metabolites

A powerful strategy for metabolite discovery involves incubating a 1:1 mixture of the parent drug and its stable isotope-labeled analogue (e.g., 3-bromonitrobenzene and 3-Bromonitrobenzene-d4) with an in vitro system like human liver microsomes. nih.gov When the resulting extract is analyzed by LC-MS, the parent drug and each of its metabolites will appear as a characteristic pair of peaks, or a "doublet," separated by the mass difference of the isotopic label (in this case, 4 Daltons). nih.gov

This technique, often referred to as stable isotope trapping, simplifies the identification of drug-related material in a complex chromatogram, distinguishing true metabolites from endogenous background ions. doi.org All metabolites originating from the parent compound will exhibit this unique isotopic pattern, allowing for their confident "spotting" and subsequent structural characterization. nih.gov

The table below shows the expected mass-to-charge ratios (m/z) for 3-bromonitrobenzene and its potential metabolites alongside their deuterated counterparts in a mass spectrum.

| Compound | Potential Metabolic Transformation | Unlabeled m/z (C₆H₄BrNO₂) | Labeled m/z (C₆D₄BrNO₂) | Mass Difference (Δm/z) |

| Parent Compound | - | 201.95 | 205.97 | 4.02 |

| Hydroxylated Metabolite | Hydroxylation (+O) | 217.95 | 221.97 | 4.02 |

| Reduced Metabolite | Nitro Reduction (-O₂ +H₂) | 171.96 | 175.98 | 4.02 |

| Amino Metabolite | Nitro Reduction to Amine | 171.98 | 175.00 | 4.02 |

Tracing of Carbon Skeleton Transformations

Stable isotope labels are also instrumental in determining whether the core structure, or carbon skeleton, of a molecule is altered during metabolism. nih.govnih.gov In 3-Bromonitrobenzene-d4, the four deuterium atoms are fixed onto the aromatic ring. This labeled ring serves as a stable tag for the molecule's core.

By analyzing the mass spectra of metabolites, researchers can determine if the deuterium labels have been retained.

Retention of the Label: If a metabolite is detected with the full +4 Dalton mass shift, it indicates that the aromatic ring has remained intact throughout the metabolic transformation.

Loss of the Label: The partial or complete loss of the deuterium label would signify a more profound transformation, such as the opening or destruction of the aromatic ring, a rare but possible metabolic event for some compounds.

This method allows for the confident tracking of the core molecular structure through various metabolic reactions, providing deeper insight into the biotransformation pathways. researchgate.netresearchgate.net

Isotopic Labeling for Quantitative Metabolomics of Related Biomolecules

Quantitative metabolomics aims to measure the concentrations of numerous metabolites simultaneously. nih.gov Accurate quantification is essential for understanding cellular metabolism and is heavily reliant on the use of internal standards. researchgate.net Isotope Dilution Mass Spectrometry (ID-MS) is the preferred method for achieving the highest level of accuracy and precision. nih.govresearchgate.net

In this context, 3-Bromonitrobenzene-d4 serves as an ideal internal standard for the absolute quantification of its unlabeled form, 3-bromonitrobenzene. nih.gov A calibration curve can be constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. This approach corrects for variability in sample handling, injection volume, and instrument response, ensuring highly reliable data. nih.govscilit.com

Furthermore, in studies involving other nitroaromatic compounds where a dedicated stable isotope-labeled standard may not be commercially available, 3-Bromonitrobenzene-d4 can potentially be used as a surrogate standard. While not chemically identical, its structural similarity can help to control for analytical variability more effectively than a standard from a completely different chemical class.

Relative and Absolute Quantification Strategies

In metabolomics, the goal is often to determine the concentration of various metabolites in a biological sample. Both relative and absolute quantification strategies are employed, and deuterated internal standards like 3-Bromonitrobenzene-d4 are instrumental in achieving accurate and precise measurements.

Absolute Quantification aims to determine the exact concentration of a target analyte in a sample. nih.gov This is typically achieved by creating a calibration curve using a series of known concentrations of the non-labeled analyte, with a fixed concentration of the deuterated internal standard (e.g., 3-Bromonitrobenzene-d4) added to each standard and the unknown samples. The ratio of the analyte's signal to the internal standard's signal is plotted against the analyte's concentration. Since the deuterated standard is added at a known concentration and experiences similar extraction inefficiencies and matrix effects as the analyte, it allows for precise determination of the analyte's concentration in the sample.

Relative Quantification , on the other hand, aims to compare the levels of an analyte across different sample groups (e.g., control vs. treated). In this approach, a deuterated internal standard is added to all samples to normalize for variations in sample preparation and instrument response. While the exact concentration is not determined, the normalized signal intensities provide a reliable measure of the relative abundance of the analyte across the samples.

The choice between these strategies depends on the research question. Absolute quantification is often necessary for clinical diagnostics and pharmacokinetic studies, while relative quantification is frequently sufficient for exploratory metabolomic studies seeking to identify biomarkers.

| Quantification Strategy | Description | Application of 3-Bromonitrobenzene-d4 |

| Absolute Quantification | Determines the exact concentration of an analyte. | Used as an internal standard to create a calibration curve for the precise measurement of a structurally similar analyte. |

| Relative Quantification | Compares the levels of an analyte between different samples. | Added to all samples to normalize for analytical variability, allowing for accurate comparison of analyte abundance. |

Data Processing and Bioinformatic Tools for Deuterated Metabolites

The analysis of metabolomics data, especially when using deuterated internal standards, requires a sophisticated bioinformatics workflow to process the large and complex datasets generated by mass spectrometry. encyclopedia.pubnih.gov The general steps involve data acquisition, peak picking, peak alignment, normalization, and statistical analysis.

Data Acquisition and Pre-processing: Raw data from the mass spectrometer is processed to identify and quantify metabolic features. Software packages like XCMS, MAVEN, or MZmine are commonly used for peak detection, retention time correction, and alignment of peaks across different samples. acs.org When a deuterated internal standard like 3-Bromonitrobenzene-d4 is used, its peak is specifically monitored to ensure consistency across runs.

Normalization: A crucial step in data processing is normalization, which corrects for systematic variations in the data that are not of biological origin. The signal intensity of the deuterated internal standard is used to normalize the signal intensities of the target analytes. This accounts for differences in sample volume, extraction efficiency, and instrument response.

Statistical Analysis: After normalization, statistical methods are applied to identify significant differences in metabolite levels between experimental groups. This can include univariate methods like t-tests and ANOVA, as well as multivariate methods such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA).

Bioinformatic Tools: A variety of software tools are available for processing and analyzing metabolomics data.

| Tool Category | Example Software | Function |

| Data Pre-processing | XCMS, MZmine | Peak detection, retention time correction, peak alignment |

| Statistical Analysis | MetaboAnalyst, R (various packages) | Univariate and multivariate statistical analysis, data visualization |

| Pathway Analysis | KEGG, MetaboAnalyst | Identification of metabolic pathways associated with altered metabolites |

Methodologies for Sample Preparation and Analysis in Biological Media

The accurate analysis of compounds in biological media such as plasma, urine, or tissue homogenates requires robust sample preparation methods to remove interfering substances and enrich the analytes of interest. opentrons.comthermofisher.com The use of a deuterated internal standard like 3-Bromonitrobenzene-d4 from the beginning of the sample preparation process is critical for accounting for any analyte loss during these steps.

Common sample preparation techniques for small molecules in biological fluids include:

Protein Precipitation (PPT): This is a simple and widely used method to remove proteins from plasma or serum samples. researchgate.netresearchgate.net A cold organic solvent, such as acetonitrile or methanol, is added to the sample, causing the proteins to precipitate. After centrifugation, the supernatant containing the analytes and the internal standard is collected for analysis.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous and an organic phase. This technique is effective for removing highly polar or non-polar interferences.

Solid-Phase Extraction (SPE): SPE is a more selective sample preparation method that uses a solid sorbent to retain the analyte of interest while other matrix components are washed away. researchgate.net The analyte is then eluted with a small volume of solvent. SPE can provide cleaner extracts and higher analyte concentration compared to PPT and LLE.

Chromatographic Separation Prior to Mass Spectrometry

Chromatographic separation, most commonly liquid chromatography (LC), is essential for resolving the analyte of interest from other components in the sample extract before it enters the mass spectrometer. chromatographyonline.com This separation reduces ion suppression and improves the accuracy of quantification.

Reversed-Phase Liquid Chromatography (RPLC) is the most common mode of separation for moderately polar to non-polar compounds like 3-Bromonitrobenzene. In RPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water and acetonitrile or methanol). The retention of compounds is primarily based on their hydrophobicity.

A known phenomenon is the chromatographic isotope effect , where deuterated compounds may have slightly different retention times than their non-deuterated counterparts. cchmc.orgnih.gov Typically, in RPLC, deuterated compounds elute slightly earlier than their non-deuterated analogs. oup.com This is an important consideration in method development to ensure that the analyte and its deuterated internal standard are adequately resolved from interfering peaks but elute closely enough to experience similar matrix effects.

| Chromatographic Parameter | Typical Value/Condition for Aromatic Compounds | Relevance for 3-Bromonitrobenzene-d4 |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and separation of aromatic compounds. |

| Mobile Phase A | Water with 0.1% formic acid | Provides protons for positive ion mode mass spectrometry. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | Organic solvent to elute compounds from the reversed-phase column. |

| Gradient | 5% to 95% B over 10 minutes | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 0.3 mL/min | A typical flow rate for analytical LC-MS. |

Minimizing Matrix Effects and Ion Suppression

Matrix effects are a major challenge in quantitative LC-MS analysis of biological samples. They are caused by co-eluting endogenous components of the sample matrix that can either suppress or enhance the ionization of the analyte of interest, leading to inaccurate quantification. nih.govresearchgate.net Ion suppression is the more common phenomenon.